molecular formula C18H21N3O2 B2617982 3-(2-(2-methylindolin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one CAS No. 1209938-16-8

3-(2-(2-methylindolin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one

Cat. No.: B2617982
CAS No.: 1209938-16-8
M. Wt: 311.385
InChI Key: ZGRVHUZOVUXPLR-UHFFFAOYSA-N
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Description

3-(2-(2-methylindolin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one is a complex organic compound that features a pyrimidinone core substituted with a propyl group and an indolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(2-methylindolin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the indolinone moiety, followed by its coupling with a pyrimidinone derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

3-(2-(2-methylindolin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indolinone moiety would yield N-oxides, while reduction of the carbonyl groups would produce alcohol derivatives .

Scientific Research Applications

3-(2-(2-methylindolin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-(2-methylindolin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The indolinone moiety can interact with enzymes or receptors, modulating their activity. The pyrimidinone core may also play a role in binding to nucleic acids or proteins, affecting cellular processes. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidinone derivatives and indolinone-containing molecules. Examples are:

  • 3-(2-(2-methylindolin-1-yl)-2-oxoethyl)-5-propylpyrimidin-4(3H)-one
  • 3-(2-(2-methylindolin-1-yl)-2-oxoethyl)-6-butylpyrimidin-4(3H)-one.

Uniqueness

What sets 3-(2-(2-methylindolin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-6-propylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-3-6-15-10-17(22)20(12-19-15)11-18(23)21-13(2)9-14-7-4-5-8-16(14)21/h4-5,7-8,10,12-13H,3,6,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRVHUZOVUXPLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N(C=N1)CC(=O)N2C(CC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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